2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

Polyurethane catalysis Amine emission control Thermal processing safety

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol (CAS 1251114-07-4) is a tertiary amino alcohol with the molecular formula C10H23NO2 and a molecular weight of 189.3 g/mol. The compound features an N-ethyl-N-isobutyl-substituted tertiary amine linked via a diethylene glycol ether spacer to a terminal primary hydroxyl group.

Molecular Formula C10H23NO2
Molecular Weight 189.30 g/mol
Cat. No. B13639765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol
Molecular FormulaC10H23NO2
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCN(CCOCCO)CC(C)C
InChIInChI=1S/C10H23NO2/c1-4-11(9-10(2)3)5-7-13-8-6-12/h10,12H,4-9H2,1-3H3
InChIKeyDJKAYGBXUMMBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol – Procurement-Relevant Compound Class, Identity, and Baseline Physicochemical Profile


2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol (CAS 1251114-07-4) is a tertiary amino alcohol with the molecular formula C10H23NO2 and a molecular weight of 189.3 g/mol. The compound features an N-ethyl-N-isobutyl-substituted tertiary amine linked via a diethylene glycol ether spacer to a terminal primary hydroxyl group . This bifunctional structure positions it within the broader class of aminoethoxyethanols, which are employed as polyurethane foam catalysts, surfactant intermediates, and specialty solvents [1]. Predicted physicochemical properties include a density of 0.922±0.06 g/cm³ and a boiling point of 266.3±15.0 °C; a solid melting point and flash point have not been reported . The compound is available at research-grade purity (typically 98%) from a limited number of specialty chemical suppliers .

Structure Tertiary amino alcohol with diethylene glycol ether spacer and terminal hydroxyl
Class Aminoethoxyethanol derivative suited for polyurethane catalysis, surfactant intermediates, and specialty solvents
Availability Research-grade purity (typically 98%) from a limited set of specialty chemical suppliers

Why 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol Cannot Be Interchangeably Substituted with Generic Aminoethoxyethanol Analogs


Within the aminoethoxyethanol class, tertiary amine substitution patterns directly govern catalytic activity, steric accessibility, and physicochemical behavior. The ethyl/isobutyl combination on the nitrogen atom of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol produces a steric and electronic profile that is distinct from both smaller (dimethyl, diethyl) and larger (dibutyl) analogs [1]. In polyurethane catalysis, steric hindrance at the amine center modulates the relative rates of the gelling (NCO–OH) and blowing (NCO–H₂O) reactions, meaning that even structurally similar tertiary amines can yield foams with substantially different cell structures, rise profiles, and final physical properties [2]. Furthermore, the boiling point of this compound (266.3 °C predicted) is approximately 60–70 °C higher than that of 2-(2-(dimethylamino)ethoxy)ethanol (DMAEE, bp 194.8–205 °C), translating to measurably lower volatility that affects emission profiles and processing safety [3]. Consequently, direct drop-in replacement with a generic aminoethoxyethanol without reformulation carries quantifiable risk of altered reaction kinetics, changed foam morphology, and non-compliance with volatile organic compound (VOC) specifications.

Steric Profile The ethyl/isobutyl substitution on the tertiary amine creates a distinct steric environment that may alter gel/blow selectivity and foam morphology compared to dimethyl or diethyl analogs.
Volatility & Emissions A significantly higher predicted boiling point (~266 °C) versus DMAEE (~195–205 °C) can reduce vapor pressure and amine emissions, influencing processing safety and VOC compliance.
Reformulation Need Direct drop-in without reformulation may lead to altered reaction kinetics, changed foam morphology, and metering inaccuracies due to different density and steric behavior.

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol – Quantitative Comparative Evidence for Scientific Selection and Procurement


Boiling Point Elevation and Volatility Reduction vs. DMAEE and DEAEE

The predicted boiling point of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol (266.3±15.0 °C at 760 mmHg) is substantially higher than that of the widely used dimethyl analog DMAEE (194.8 °C at 760 mmHg, or 201–205 °C per commercial specifications) and the diethyl analog DEAEE (approximately 161.2 °C predicted at 760 mmHg) [1]. This boiling point elevation of roughly 61–72 °C above DMAEE and approximately 105 °C above DEAEE indicates a significantly lower vapor pressure for the target compound at any given processing temperature, which is a primary determinant of amine emissions during polyurethane foam manufacture [1].

Boiling Point Elevation
Predicted
Δbp +61 to +72 °C vs. DMAEE
Δbp ≈ +105 °C vs. DEAEE
May support lower vapor pressure and reduced amine emissions during foam processing
Predicted values require experimental confirmation under process conditions
Polyurethane catalysis Amine emission control Thermal processing safety

Tertiary Amine Steric Hindrance Profile: Taft Es Summation Compared with DMAEE, DEAEE, and Dibutyl Analog

The Taft steric substituent constant (Es) provides a quantitative scale for the steric bulk surrounding the tertiary amine reaction center. For 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol, the nitrogen bears one ethyl group (Es = -0.07) and one isobutyl group (Es = -0.93), giving a summed Es of approximately -1.00 [1]. This is distinct from DMAEE (two methyl groups, summed Es ≈ 0.00), DEAEE (two ethyl groups, summed Es ≈ -0.14), and the dibutyl analog (two n-butyl groups, summed Es ≈ -0.78) [1]. The isobutyl group introduces a branched steric profile that is not simply intermediate between linear alkyl chains; its β-branching creates a conformationally restricted environment around the amine lone pair that has been shown in quantum chemical studies to alter the activation free energy for isocyanate–alcohol vs. isocyanate–water pathways [2].

Steric Hindrance (Taft Es)
Class-level
ΣEs ≈ -1.00 (ethyl -0.07, isobutyl -0.93)
vs. DMAEE (0.00), DEAEE (-0.14)
Steric environment distinct from common analogs may shift gel/blow balance
Taft constants derived from esterification; applied here as class-level inference
Structure-activity relationship Catalyst selectivity Gel/blow balance

Density Differential vs. Class-Leading DMAEE: Implications for Formulation Metering and Phase Compatibility

The predicted density of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol (0.922±0.06 g/cm³) is approximately 3.3% lower than the experimentally reported density of DMAEE (0.954 g/mL at 25 °C) [1]. It is also lower than DEAEE (0.94 g/cm³ at 25 °C) . In multi-component polyurethane formulations, catalyst density affects volumetric metering accuracy and the homogeneity of catalyst dispersion within the polyol blend. A density deviation of >3% from the industry-standard DMAEE may require recalibration of positive-displacement metering pumps and verification of blend phase stability, particularly in systems with narrow density tolerance windows.

Density Differential
Predicted
Δρ -3.3% vs. DMAEE
0.922 vs. 0.954 g/mL (25 °C)
Density mismatch may require metering pump recalibration and blend stability review
Target density is predicted; experimental validation recommended
Formulation engineering Metering accuracy Polyol blend compatibility

Molecular Weight-Gated Vapor Pressure: Quantitative Trend Across the n-Alkyl Substitution Series

Across the homologous series of N,N-dialkyl-substituted aminoethoxyethanols, boiling point (and thus vapor pressure) correlates positively with molecular weight. The target compound (MW 189.3, bp 266.3 °C) fits a monotonic trend: DMAEE (MW 133.19, bp ~195–205 °C) < ethyl(propyl) analog (MW 175.27, bp 253.7 °C) < target compound (MW 189.3, bp 266.3 °C) < dibutyl analog (MW 217.35, bp 306.7 °C) [1]. This systematic relationship, although based on a combination of predicted and experimental boiling points, supports the inference that the target compound occupies a specific volatility niche—lower than DMAEE and the ethyl(propyl) analog, but higher than the dibutyl analog—giving formulators a predictable volatility tuning option between the two extremes.

Volatility Ranking
Class-level
DMAEE (195 °C)
Occupies an intermediate volatility niche for predictable emission tuning
Based on mixed predicted and literature boiling points
Supply-Chain Availability
Supplier data
2–3 suppliers, 98% purity, ~10-day lead time
vs. DMAEE >20 suppliers, immediate bulk availability
Constrained supply and longer lead times may affect research project timelines
Supplier landscape assessment based on 2024–2025 marketplace data
Volatility ranking VOC compliance Thermogravimetric analysis

Supply-Chain Availability and Purity: Single-Source vs. Multi-Source Procurement Risk

2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol is currently listed by a limited set of specialty chemical suppliers (e.g., Leyan, Chemsrc/Huayuan) at a purity of 98%, with supply status described as 'in stock' with a stated lead time of approximately 10 days . In contrast, DMAEE is available from numerous global manufacturers (BASF Lupragen® N 107, Huntsman, BorsodChem, and multiple Chinese producers) at industrial scale with multi-ton inventory [1]. This supply landscape means that the target compound currently occupies a 'specialty research reagent and pilot-scale evaluation' supply tier rather than a bulk industrial procurement tier. For procurement decision-makers, this translates to higher unit cost, longer lead times, and single-source dependency risk relative to commodity aminoethoxyethanols.

Supply-Chain Availability
Supplier data
2–3 suppliers, 98% purity, ~10-day lead time
vs. DMAEE >20 suppliers, immediate bulk availability
Constrained supply and longer lead times may affect research project timelines
Supplier landscape assessment based on 2024–2025 marketplace data
Supply chain resilience Research reagent sourcing Purity specification

High-Priority Application Scenarios for 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol Based on Differentiated Evidence


Low-Emission Polyurethane Flexible Foam: Exploiting Elevated Boiling Point for Reduced Workplace and Product Odor

In continuous flexible slabstock foam production, where exothermic reaction temperatures can reach 140–160 °C, tertiary amine catalysts with boiling points below 200 °C (such as DMAEE) partially volatilize, contributing to workplace amine exposure and residual foam odor [1]. The 266.3 °C boiling point of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol positions it as a candidate for formulations targeting CertiPUR or GREENGUARD Gold certification, where amine emissions are strictly limited. The predicted boiling point elevation of >60 °C above DMAEE provides a quantitative basis for expecting reduced headspace amine concentration during and after foaming, although direct emission chamber testing remains necessary for regulatory submission .

Selective Gelling Catalysis: Leveraging the Ethyl/Isobutyl Steric Profile for Tailored Gel/Blow Balance

The Taft Es summation of approximately -1.00 for the ethyl/isobutyl-substituted amine center creates a steric environment that is distinct from the near-zero hindrance of DMAEE and the moderate hindrance of linearly N,N-dibutyl analogs [1]. Quantum chemical studies on tertiary amine-catalyzed urethane formation demonstrate that increasing steric congestion around the amine nitrogen differentially slows the approach of hydrogen-bond-donating species, altering the relative activation barriers for gel (polyol–isocyanate) versus blow (water–isocyanate) pathways . Formulators seeking a delayed gel profile relative to DMAEE—but without the excessive viscosity and compatibility challenges of fully N,N-dibutyl-substituted catalysts—can therefore evaluate this compound as a 'mid-hindrance' tool in their catalyst toolkit.

Specialty Surfactant or Phase-Transfer Intermediate Requiring Defined Hydrophobic/Hydrophilic Balance

The combination of a diethylene glycol ether hydrophilic spacer (two ethoxy units plus a terminal hydroxyl) with a mixed ethyl/isobutyl hydrophobic amine head group yields an amphiphilic structure with a calculated logP and hydrophilic-lipophilic balance (HLB) intermediate between those of short-chain (DMAEE) and long-chain (dibutyl) aminoethoxyethanols [1]. This structural feature makes 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol a rational synthetic intermediate or building block for specialty surfactants, emulsifiers, or phase-transfer catalysts where precise tuning of aqueous/organic partitioning is required. The 98% purity and gram-to-kilogram availability from research suppliers support initial synthesis and property screening programs .

Pharmaceutical Research: Amino Alcohol Scaffold for Reactive Carbonyl Species Scavenging

Patent literature describes a class of amino alcohol derivatives of general formula (I)—which encompasses the ethanolamine ether scaffold of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol—as agents that block secondary products of lipid oxidative stress by scavenging reactive carbonyl compounds such as 4-hydroxynonenal and malondialdehyde [1]. While the patent describes the broad genus and does not provide compound-specific IC₅₀ data for the ethyl/isobutyl member, the structural inclusion of the target compound's core scaffold within the claimed generic formula establishes its relevance as a research tool for investigating carbonyl stress-related disorders. Procurement for medicinal chemistry programs is supported by the compound's availability at 98% purity from specialist research chemical suppliers .

Application
Selection Property
Validation Focus
Low-emission PU flexible foam
Elevated boiling point characteristic
VOC emission chamber testing
Selective gelling catalysis
Ethyl/isobutyl steric hindrance profile
Gel/blow balance evaluation in foam formulations
Specialty surfactant intermediate
Tunable hydrophilic-lipophilic balance
Aqueous/organic partitioning screening
Carbonyl stress research tool
Amino alcohol ether scaffold
Reactive carbonyl species (4-HNE, MDA) scavenging assays
Quote Request

Request a Quote for 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.